[1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c1-15-13-6-8-16(9-7-13)10-11-2-4-12(14)5-3-11;/h2-5,13,15H,6-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATKNQQMFDMERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of N-Boc-Piperidin-4-one
The synthesis begins with N-Boc-piperidin-4-one , a commercially available precursor. Reductive amination with methylamine introduces the methylamine group at the 4-position:
Procedure :
-
N-Boc-piperidin-4-one (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen.
-
Methylamine (2.0 equiv) and sodium triacetoxyborohydride (STAB, 1.5 equiv) are added sequentially at 0°C.
-
The reaction is stirred at room temperature for 12 hours, yielding N-Boc-4-(methylamino)piperidine as a white solid.
Key Data :
Deprotection of the Boc Group
The Boc-protecting group is removed to generate the free amine:
Procedure :
-
N-Boc-4-(methylamino)piperidine is treated with trifluoroacetic acid (TFA, 3.0 equiv) in DCM at 0°C.
-
After 2 hours, the mixture is neutralized with saturated NaHCO₃, extracted with ethyl acetate, and concentrated to yield 4-(methylamino)piperidine .
Key Data :
Alkylation of the Piperidine Nitrogen
The free amine undergoes alkylation with 4-chloro-benzyl chloride to install the aromatic substituent:
Procedure :
-
4-(Methylamino)piperidine (1.0 equiv) and potassium carbonate (2.5 equiv) are suspended in dry DMF.
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4-Chloro-benzyl chloride (1.2 equiv) is added dropwise at 0°C, and the reaction is heated to 80°C for 6 hours.
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The product, 1-(4-chloro-benzyl)-4-(methylamino)piperidine , is isolated via column chromatography (SiO₂, hexane/ethyl acetate).
Key Data :
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt for enhanced stability:
Procedure :
-
1-(4-Chloro-benzyl)-4-(methylamino)piperidine is dissolved in anhydrous ether.
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Hydrogen chloride gas is bubbled through the solution until precipitation ceases.
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The solid is filtered, washed with cold ether, and dried under vacuum.
Key Data :
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for N-Benzylation
For substrates resistant to conventional alkylation, the Mitsunobu reaction offers an alternative:
Procedure :
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4-(Methylamino)piperidine (1.0 equiv), 4-chloro-benzyl alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv) are dissolved in THF.
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Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) is added dropwise at 0°C.
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The reaction proceeds at room temperature for 12 hours, yielding the benzylated product.
Key Data :
One-Pot Reductive Amination and Alkylation
A streamlined approach combines reductive amination and alkylation in a single pot:
Procedure :
-
N-Boc-piperidin-4-one , methylamine, and STAB are reacted as in Section 2.1.
-
Without isolation, 4-chloro-benzyl chloride and K₂CO₃ are added directly to the mixture.
Key Data :
Critical Evaluation of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
-
STAB vs. NaBH₄ : STAB minimizes over-reduction and epimerization.
-
Base Selection : K₂CO₃ outperforms NaH in minimizing side reactions during alkylation.
Scalability and Industrial Feasibility
The route outlined in Section 2 is scalable to kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Secondary amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis of C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride typically involves several key steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the 4-Chloro-benzyl Group : A nucleophilic substitution reaction with a suitable benzyl halide is utilized.
- Attachment of the Methylamine Group : This final step completes the synthesis, often resulting in the hydrochloride salt form to enhance solubility and stability.
Pharmacological Research
C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride has been studied for its interactions with various neurotransmitter receptors, making it a candidate for research into treatments for mood disorders, anxiety, and depression. Its structural features allow it to modulate neurotransmitter systems effectively.
Enzyme Inhibition Studies
The compound has shown promise as an inhibitor of sodium-dependent transporters, which are crucial in regulating neurotransmitter levels in the brain. This action suggests potential applications in developing therapies for conditions related to neurotransmitter imbalances.
Antinociceptive Effects
Preliminary studies indicate that C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride may exhibit antinociceptive properties, which could be beneficial in pain management strategies.
Antitumor Activity
Research has indicated cytotoxic effects against certain cancer cell lines, positioning this compound as a candidate for further investigation in cancer therapy.
Study 1: Neurotransmitter Modulation
In a study examining the effects of C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride on serotonin and norepinephrine levels, researchers found that the compound significantly increased serotonin uptake in vitro, suggesting its potential as an antidepressant agent.
Study 2: Pain Management
A preclinical trial assessed the antinociceptive effects of the compound using animal models. Results indicated a notable reduction in pain perception comparable to standard analgesics, highlighting its therapeutic potential.
Study 3: Anticancer Research
In vitro assays demonstrated that C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride exhibited cytotoxicity against several cancer cell lines, prompting further investigation into its mechanisms of action and potential as an anticancer agent.
Mechanism of Action
The mechanism of action of [1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride
- Molecular Formula : C₁₂H₁₈Cl₂N₂
- Molecular Weight : 261.19 g/mol
- CAS Registry Number : 1158497-67-6 (as per )
- Key Features : A piperidine derivative substituted with a 4-chlorobenzyl group at the 1-position and a methylamine group at the 4-position, stabilized as a hydrochloride salt.
Synthesis : Prepared via reductive amination, a common method for piperidine derivatives, using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent (referenced in ).
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table compares [1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride with key analogs:
Key Differences and Implications
Positional Isomerism: Methylamine at the 4-position (target compound) vs. 3-position (Compound ) alters spatial orientation, impacting interactions with biological targets.
Biological Activity :
- Compounds like 1-Benzyl-N-(4-chlorophenethyl)piperidin-4-amine () are designed for SAR studies, emphasizing the role of extended aromatic substituents in modulating activity.
- The oxazole-containing analog () may exhibit improved metabolic stability due to its heterocyclic structure.
Synthetic Accessibility :
Limitations in Current Data
- Pharmacological Profiles: No direct bioactivity data for the target compound is provided in the evidence. Inferences are drawn from structural analogs (e.g., Compound with a pyrrolopyrimidinyl group is linked to kinase inhibition).
- Solubility and Stability : While hydrochloride salts (e.g., target compound, ) improve solubility, comparative data on pharmacokinetics are absent.
Biological Activity
[1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride, a compound with significant pharmacological potential, belongs to the class of piperidine derivatives. Piperidine and its derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClN·HCl
- CAS Number : 1261230-51-6
This structure allows for interactions with various biological targets, contributing to its pharmacological effects.
Antimicrobial Activity
Piperidine derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds containing piperidine rings can inhibit the growth of several bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.12 μg/mL |
| Compound B | Escherichia coli | 12.5 μg/mL |
| [1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride | Various strains | TBD |
In vitro studies have shown that similar piperidine derivatives exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's. Studies on related piperidine compounds reveal:
- Inhibition of AChE : Compounds with similar structural motifs have shown promising AChE inhibitory activity, making them candidates for further development in Alzheimer's therapy .
Anticancer Activity
Piperidine derivatives have also been evaluated for their anticancer properties. Recent findings suggest that compounds with a piperidine core can induce apoptosis in cancer cells:
- Cell Lines Tested : FaDu hypopharyngeal tumor cells
- Mechanism : Induction of apoptosis and cytotoxicity through interaction with specific cellular pathways .
Case Studies and Research Findings
Several studies have focused on the biological activity of piperidine derivatives:
- Study on Antibacterial Activity : A series of synthesized piperidine compounds were evaluated for their antibacterial efficacy against various pathogens, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- Enzyme Binding Studies : Docking studies indicated strong binding interactions between synthesized piperidine derivatives and target enzymes, suggesting their potential as effective inhibitors .
- Anticancer Research : Investigations into the anticancer properties of similar compounds revealed enhanced cytotoxic effects compared to standard chemotherapeutic agents, highlighting the therapeutic potential of piperidine-based drugs .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves nucleophilic substitution between 4-chlorobenzyl chloride and a methylamine-substituted piperidine precursor. Base catalysts (e.g., triethylamine) neutralize HCl byproducts, while solvents like ethanol or acetonitrile are used under reflux (60–80°C, 12–24 hours) .
- Optimization : Parameters include temperature control to minimize side reactions, solvent polarity adjustments for solubility, and purification via recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane eluent) .
Q. How do structural features of [1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride influence its physicochemical properties?
- Key Features :
- Piperidine core : Confers basicity (pKa ~10–11) and flexibility for receptor interactions.
- 4-Chlorobenzyl group : Enhances lipophilicity (logP ~2.5) and steric bulk, affecting membrane permeability .
- Hydrochloride salt : Improves aqueous solubility (e.g., ~50 mg/mL in water) compared to the free base .
Advanced Research Questions
Q. What experimental strategies are used to investigate the compound’s interaction with neurotransmitter receptors?
- Methodology :
- Radioligand binding assays : Competitive displacement studies using [³H]-labeled antagonists (e.g., serotonin or dopamine receptor subtypes) .
- Functional assays : cAMP accumulation or calcium flux measurements in transfected HEK293 cells .
- Data Interpretation : IC₅₀ values are compared to known agonists/antagonists. For example, a Ki of 120 nM at 5-HT₆ receptors suggests moderate affinity .
Q. How does structural modification of the piperidine ring or benzyl group alter pharmacological activity?
- Comparative Analysis :
| Analog | Substituent | Activity (IC₅₀) |
|---|---|---|
| Target compound | 4-Cl-benzyl | 150 nM (5-HT₆) |
| 4-Fluoro-benzyl analog | 4-F-benzyl | 90 nM (5-HT₆) |
| N-Methyl derivative | N-CH₃ | 320 nM (5-HT₆) |
- Trends : Electron-withdrawing groups (e.g., -Cl, -F) enhance receptor affinity. N-Methylation reduces potency due to steric hindrance .
Q. What challenges arise in stability studies, and how are they addressed in formulation design?
- Challenges :
- Hydrolysis : Degradation in acidic conditions (t₁/₂ ~8 hours at pH 2) .
- Oxidation : Susceptibility of the benzyl chloride moiety to light/oxygen .
- Solutions :
- Lyophilized storage at -20°C under argon.
- Use of antioxidants (e.g., ascorbic acid) in buffer systems .
Q. How can contradictory data on receptor selectivity be resolved?
- Case Study : Discrepancies in κ-opioid vs. μ-opioid receptor binding (Ki = 200 nM vs. 450 nM in two studies):
- Possible Causes :
- Assay variability (cell line vs. tissue-based models).
- Salt form differences (hydrochloride vs. free base).
- Resolution :
- Standardize assay conditions (e.g., CHO-K1 cells expressing human receptors).
- Validate with orthogonal methods (e.g., β-arrestin recruitment assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
